Propylamine, 3-(diphenylethylsilyl)-

Catalog No.
S1515497
CAS No.
18057-40-4
M.F
C17H23NSi
M. Wt
269.46 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylamine, 3-(diphenylethylsilyl)-

CAS Number

18057-40-4

Product Name

Propylamine, 3-(diphenylethylsilyl)-

IUPAC Name

3-[ethyl(diphenyl)silyl]propan-1-amine

Molecular Formula

C17H23NSi

Molecular Weight

269.46 g/mol

InChI

InChI=1S/C17H23NSi/c1-2-19(15-9-14-18,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15,18H2,1H3

InChI Key

JGDYBPWSOIOIKW-UHFFFAOYSA-N

SMILES

CC[Si](CCCN)(C1=CC=CC=C1)C2=CC=CC=C2

Synonyms

3-(Ethyldiphenylsilyl)propylamine

Canonical SMILES

CC[Si](CCCN)(C1=CC=CC=C1)C2=CC=CC=C2

Propylamine, 3-(diphenylethylsilyl)- is a chemical compound characterized by the presence of a propylamine group attached to a diphenylethylsilyl moiety. This compound belongs to the class of amines, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. The unique structure of propylamine, 3-(diphenylethylsilyl)- contributes to its potential applications in various fields, including organic synthesis and medicinal chemistry.

The reactivity of propylamine, 3-(diphenylethylsilyl)- can be attributed to the presence of both amine and silane functionalities. Key reactions include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing it to react with electrophiles.
  • Hydrogenation: The compound may undergo hydrogenation reactions, particularly involving the reduction of carbon-carbon double bonds in the presence of catalysts.
  • Formation of Schiff Bases: The amine can react with aldehydes or ketones to form Schiff bases, which are important intermediates in organic synthesis .

Research indicates that compounds similar to propylamine, 3-(diphenylethylsilyl)- may exhibit various biological activities. For instance, derivatives of diphenylpropylamines have been studied for their potential as:

  • Antidepressants: Some related compounds have shown efficacy in modulating neurotransmitter systems.
  • Anticancer Agents: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Cholinesterase Inhibitors: Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase, which is relevant for Alzheimer's disease treatment .

The synthesis of propylamine, 3-(diphenylethylsilyl)- can be approached through several methods:

  • Friedel-Crafts Alkylation: Utilizing aromatic compounds and alkyl halides to form the diphenylethylsilane precursor.
  • Catalytic Hydrogenation: Reducing nitriles or imines derived from the initial alkylation step to yield the desired amine product.
  • Methylation Reactions: Following initial synthesis, further modifications can be performed to introduce methyl groups or other substituents .

Propylamine, 3-(diphenylethylsilyl)- has various applications in:

  • Organic Synthesis: As an intermediate in the preparation of more complex organic molecules.
  • Pharmaceutical Development: Potential use in drug formulations due to its biological activity.
  • Material Science: Utilization in the development of silane-based materials for coatings and adhesives.

Studies on similar compounds indicate that propylamine, 3-(diphenylethylsilyl)- may interact with various biological targets:

  • Receptor Binding Studies: Understanding how this compound binds to neurotransmitter receptors could elucidate its potential therapeutic effects.
  • Enzyme Inhibition Assays: Evaluating its effectiveness as an inhibitor of enzymes like acetylcholinesterase can provide insights into its medicinal properties .

Several compounds share structural similarities with propylamine, 3-(diphenylethylsilyl)-. Here are some notable examples:

Compound NameStructure TypeUnique Features
N-Methyl-3,3-diphenylpropylamineTertiary AmineExhibits significant antidepressant activity
DiphenylpropionitrileNitrilePrecursor for synthesizing various amines
N,N-Diethyl-3-diphenylpropylamineTertiary AmineKnown for its sedative properties
3-Diphenylpropionic AcidCarboxylic AcidUsed in studies related to metabolic pathways

Uniqueness

Propylamine, 3-(diphenylethylsilyl)- stands out due to its dual functionality as both an amine and a silane. This unique combination allows it to participate in a wider range of

The history of aminosilanes is deeply intertwined with the broader development of organosilicon chemistry. Prior to 1863, silicon-containing compounds were predominantly inorganic in nature, including natural compounds and transformed products such as ceramics, cement, and glass. The inception of organosilicon chemistry occurred in 1863 when French chemists C. Fiedler and J. M. Crafts synthesized tetraethylsilane (Si(C₂H₅)₄) through the reaction of ethylene with silicon tetrachloride in a sealed tube.

Between 1904 and 1937, scientists expanded their research to synthesize numerous simple organosilicon compounds and discovered both cyclic and linear polysiloxanes. This period marked substantial growth for organosilicon chemistry, setting the foundation for aminosilane development.

After 1940, researchers began recognizing the application potential of polymeric organosilicon compounds, including aminosilanes. Pioneering work in this field was conducted by J. F. Hyde of Corning Glass Company, W. J. Patnode and E. G. Rochow of General Electric (GE), and K. A. Andrianov and B. N. Dolgov from the former Soviet Union. Their research led to the development of organic silicon resins, coatings, impregnants, and various polyorganosiloxane products. The applications of organosilicon compounds, including aminosilanes, expanded significantly during World War II, with uses in thermal insulation, lubricants, and sealing materials for military equipment.

Classification within Organosilane Chemistry

Aminosilanes belong to the broader family of organosilanes, which are charge-neutral organic compounds with the general formula SiR₄, where R can represent any combination of organic or inorganic groups. Within this classification, aminosilanes specifically feature at least one Si–NR₂ bond (where R = H or a hydrocarbyl group).

Organosilanes can be categorized into two main groups based on their functional characteristics:

  • Silicon functional organosilanes: These compounds have functional groups directly attached to silicon atoms, with the general formula R₍ₙ₎SiX₍₄₋ₙ₎, where R represents an alkyl, aryl, aralkyl, alkaryl group, or hydrogen.

  • Carbofunctional organosilanes: These compounds feature functional groups connected to the silicon atom through a carbon chain, with the general formula YR-Si(Me)₍ₙ₎X₍₃₋ₙ₎, where Y is a functional group (such as -NH₂, OCH₂-CH(O)CH₂, Cl, OH, SH), X is a monovalent easily hydrolyzed functional group (such as halogen, MeO, EtO), R is a hydrocarbylene group, and n is 0-1.

3-(Ethyldiphenylsilyl)propylamine specifically falls under the category of carbofunctional aminosilanes, with an amine functional group (-NH₂) attached to a silicon atom through a propyl chain.

Significance in Silicon-Based Material Science

Aminosilanes, including 3-(ethyldiphenylsilyl)propylamine, play a crucial role in silicon-based material science, primarily due to their ability to act as intermediaries that bond organic materials to inorganic materials. This characteristic makes them invaluable in various applications:

  • Surface modification agents: Aminosilanes can modify the surface properties of inorganic materials such as glass, metals, and minerals, enhancing their compatibility with organic polymers.

  • Adhesion promoters: The dual functionality of aminosilanes allows them to improve adhesion between dissimilar materials, such as between organic polymers and inorganic substrates.

  • Coupling agents: Aminosilanes serve as coupling agents in composite materials, significantly improving the mechanical properties of reinforced polymers by creating strong chemical bonds between the polymer matrix and inorganic fillers or reinforcements.

  • Precursors for functional materials: Aminosilanes can be used as precursors for the synthesis of advanced functional materials, including hybrid organic-inorganic materials with tailored properties.

Current Research Landscape and Trends

Current research in aminosilane chemistry focuses on several key areas:

  • Sustainable synthesis methods: Recent efforts have been directed toward developing more environmentally friendly methods for synthesizing aminosilanes. For instance, research has explored the catalytic dehydrocoupling of amines and silanes as a direct method for Si–N bond formation, which avoids the generation of ammonium salt waste produced by traditional methods using halosilanes.

  • Controlled surface functionalization: Researchers are investigating methods to achieve precise control over the surface functionalization process using aminosilanes, including vapor-phase and solution-phase deposition techniques to create uniform monolayers.

  • Novel applications in materials science: Aminosilanes are being explored for new applications in materials science, including the development of advanced coatings, sensors, and functional materials with tailored properties.

  • Catalytic applications: Aminosilanes are being studied for their potential as catalysts or co-catalysts in various organic transformations.

  • Biomedical applications: Research is exploring the use of aminosilanes in biomedical applications, such as drug delivery systems, bioimaging, and tissue engineering.

Other CAS

18057-40-4

Wikipedia

Propylamine, 3-(diphenylethylsilyl)-

Dates

Modify: 2023-07-17

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